Difucosyllacto-N-hexaose (a) is a complex oligosaccharide classified under human milk oligosaccharides, specifically characterized as a di-fucosylated, non-sialylated structure with a Galactose beta 1-3 N-Acetylglucosamine core. This compound plays a significant role in nutrition and health, particularly in infant development and gut microbiota modulation.
Difucosyllacto-N-hexaose (a) is primarily derived from human milk, where it is synthesized in the mammary glands of lactating women. Its presence in human milk contributes to the nutritional and immunological benefits provided to infants. The compound can also be synthesized using various biochemical methods in laboratory settings.
The synthesis of Difucosyllacto-N-hexaose (a) can be achieved through several methods:
The synthesis process may include:
Difucosyllacto-N-hexaose (a) has a complex molecular structure characterized by:
The structural analysis can be performed using techniques such as:
These techniques help elucidate the precise configuration and linkage of sugars within the oligosaccharide .
Difucosyllacto-N-hexaose (a) can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure specificity and yield. The choice of reagents and reaction conditions significantly influences the outcome and purity of the synthesized compound.
Difucosyllacto-N-hexaose (a) exerts its biological effects primarily through its prebiotic activity. It promotes the growth of beneficial gut bacteria, which are essential for maintaining gut health and enhancing immune function. The mechanism involves:
Difucosyllacto-N-hexaose (a) is typically available as a dry solid. It should be stored at -20°C in darkness to maintain stability.
Key chemical properties include:
Difucosyllacto-N-hexaose (a) has several scientific applications:
Difucosyllacto-N-hexaose (DFLNH(a)) is a branched hexasaccharide characterized by a lactose (Galβ1-4Glc) core at the reducing end, elongated by two type-specific N-acetyllactosamine (LacNAc) chains. The structure features:
Table 1: Glycosidic Linkages in DFLNH(a)
Residue Position | Linkage Type | Anomeric Configuration | Function |
---|---|---|---|
Terminal Gal (C6-arm) | α1-2 | α | FUT2 substrate |
GlcNAc (C3-arm) | α1-4 | α | FUT3 substrate |
Lactose core | β1-4 | β | Elongation site |
GlcNAcβ1-3Gal | β1-3 | β | Linear chain elongation |
GlcNAcβ1-6Gal | β1-6 | β | Branched chain initiation |
Linkage specificity is confirmed through advanced analytical techniques like methylation-GC-MS, which identifies partially methylated alditol acetates (PMAAs) to map free hydroxyl groups indicative of glycosidic bonds [6].
DFLNH(a) biosynthesis requires coordinated actions of fucosyltransferases:
Table 2: Fucosyltransferase Specificity in DFLNH(a) Biosynthesis
Enzyme | Gene Locus | Linkage Formed | Key Genetic SNP | Substrate Specificity |
---|---|---|---|---|
FUT2 | 19q13.3 | α1-2 | rs601338 | Galβ1-4GlcNAc (Type 2 chain) |
FUT3 | 19p13.3 | α1-4 | rs28362459 | GlcNAcβ1-3Gal (Type 1 chain) |
Enzymatic kinetics studies reveal FUT3 exhibits preferential activity toward type 1 chains (Galβ1-3GlcNAc) over type 2 chains (Galβ1-4GlcNAc), explaining the branch-specific fucosylation in DFLNH(a) [3] [7]. Chemoenzymatic approaches exploit this specificity by sequentially adding fucose residues using recombinant FUT isoforms [5].
The lacto-N-hexaose (LNH) core (Galβ1-3GlcNAcβ1-3[Galβ1-4GlcNAcβ1-6]Galβ1-4Glc) serves as the scaffold for DFLNH(a) formation:- Stepwise elongation:1. C6-arm extension: β1-4-Galactosylation of GlcNAcβ1-6Gal by β1-4-galactosyltransferase (e.g., Helicobacter pylori HP0826) forms the Type 2 LacNAc chain [5].2. C3-arm modification: GlcNAcβ1-3Gal is converted to GlcNAc via N-acetylation before β1-3-galactosylation to form the Type 1 chain [5].- Substrate-controlled glycosylation: The N-acylation state of glucosamine residues directs enzymatic activity. HP0826 galactosyltransferase shows 20-fold higher activity toward GlcNAc vs. GlcNH₂, enabling selective C6-arm elongation [5].- Geographical variability: LNH core abundance varies by population, affecting DFLNH(a) levels. For example, Swedish milk shows higher 3-fucosyllactose (precursor to fucosylated HMOs) than Gambian milk (473 ± 55 vs. 103 ± 16 nmol/mL), implying population-specific core biosynthesis [8].
Table 3: Environmental and Genetic Factors Influencing LNH Core Assembly
Factor | Impact on Core Synthesis | Method of Modulation | Consequence for DFLNH(a) |
---|---|---|---|
Maternal FUT2/3 genotype | Se−/Le− status reduces fucosylation | Genetic polymorphism (e.g., rs601338) | Absence of α1-2/α1-4-fucose residues |
Lactation stage | LNH core concentration declines post-3 months | Temporal enzyme regulation | DFLNH(a) levels decrease >50% by 6 months |
Geographic location | LNH variability in Sweden vs. Gambia | Environmental/dietary influences | Differential DFLNH(a) precursor availability |
Synthetic strategies emphasize chemoenzymatic assembly of the LNH core via regioselective protection (e.g., para-methoxybenzyl at C3′-OH) and glycosyltransferase cascades, achieving >60% yield for key intermediates [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1